1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated indazole moiety, a pyrrolidine ring, and a pyridine substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the indazole ring, fluorination, and subsequent coupling with the pyrrolidine and pyridine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: A compound with a similar indazole and fluorine structure, used as a radiotracer.
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits anti-inflammatory and analgesic properties.
Uniqueness
1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorinated indazole moiety and pyrrolidine ring make it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C19H18FN5O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18FN5O2/c20-14-2-1-3-15-17(14)18(24-23-15)25-11-13(10-16(25)26)19(27)22-9-6-12-4-7-21-8-5-12/h1-5,7-8,13H,6,9-11H2,(H,22,27)(H,23,24) |
InChI Key |
IUWDVTQGQZLDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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